molecular formula C17H22N2O4S B4026167 2-Methoxyethyl 6-(4-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

2-Methoxyethyl 6-(4-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B4026167
M. Wt: 350.4 g/mol
InChI Key: YKIPUMJILKASAX-UHFFFAOYSA-N
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Description

2-Methoxyethyl 6-(4-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrimidine ring, an ethoxyphenyl group, and a sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activity and applications in drug development, material science, and catalysis.

Mechanism of Action

The mechanism of action of a compound refers to how it produces its effect. This is particularly relevant for compounds used as drugs .

Safety and Hazards

Safety and hazard information for a compound includes its potential health effects, precautions for handling and use, and procedures for clean-up and disposal .

Preparation Methods

The synthesis of 2-Methoxyethyl 6-(4-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate involves several steps. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 6-(4-ethoxyphenyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate is then reacted with methoxyethanol and a thiol reagent under acidic conditions to yield the final product .

Chemical Reactions Analysis

2-Methoxyethyl 6-(4-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl derivative.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methoxyethyl 6-(4-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in material science and catalysis due to its unique chemical properties

Comparison with Similar Compounds

2-Methoxyethyl 6-(4-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate can be compared with similar compounds such as:

    2-Methoxyethyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound has a similar structure but lacks the sulfanyl group, which may affect its chemical reactivity and biological activity

    6-(4-Ethoxyphenyl)-2-(2-methoxyethyl)pyridazin-3(2H)-one: This compound has a pyridazine ring instead of a pyrimidine ring, leading to different chemical and biological properties

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-methoxyethyl 4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-4-22-13-7-5-12(6-8-13)15-14(11(2)18-17(24)19-15)16(20)23-10-9-21-3/h5-8,15H,4,9-10H2,1-3H3,(H2,18,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIPUMJILKASAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxyethyl 6-(4-ethoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate

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